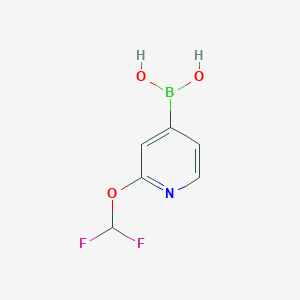(2-(Difluoromethoxy)pyridin-4-yl)boronic acid
CAS No.:
Cat. No.: VC13609948
Molecular Formula: C6H6BF2NO3
Molecular Weight: 188.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6BF2NO3 |
|---|---|
| Molecular Weight | 188.93 g/mol |
| IUPAC Name | [2-(difluoromethoxy)pyridin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C6H6BF2NO3/c8-6(9)13-5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H |
| Standard InChI Key | YWYAZZQOOGAGAE-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=NC=C1)OC(F)F)(O)O |
| Canonical SMILES | B(C1=CC(=NC=C1)OC(F)F)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring with a boronic acid group (-B(OH)) at the 4-position and a difluoromethoxy (-OCFH) group at the 2-position. This substitution pattern introduces electron-withdrawing effects from the fluorine atoms, which modulate the pyridine ring’s electronic density and enhance the boronic acid’s reactivity in Suzuki-Miyaura couplings . The molecular geometry favors planar configurations, facilitating interactions with transition metal catalysts.
Table 1: Key Physicochemical Properties
Electronic Effects
The difluoromethoxy group’s inductive effects reduce the pyridine nitrogen’s basicity, which can improve metabolic stability in drug candidates . Additionally, the boronic acid moiety enables reversible covalent bonding with diols, a property exploited in sensor development and targeted therapeutics.
Synthesis and Manufacturing
Optimization Strategies
Recent advances leverage flow chemistry to enhance reaction yields (>75%) and reduce byproduct formation. For example, microreactors enable precise temperature control during the borylation step, minimizing decomposition.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group participates in palladium-catalyzed couplings with aryl halides, enabling the construction of biaryl systems. For instance, it has been used to synthesize kinase inhibitors with improved pharmacokinetic profiles .
Table 2: Representative Coupling Reactions
| Substrate | Product | Yield | Application |
|---|---|---|---|
| 4-Bromophenylacetamide | 4-(2-Difluoromethoxypyridin-4-yl)phenylacetamide | 82% | Anticancer agent intermediate |
Fluorine-Mediated Stabilization
The difluoromethoxy group enhances oxidative stability compared to methoxy analogs, as demonstrated in accelerated stability studies (90% purity retention after 6 months at 25°C).
Biological and Pharmacological Relevance
Enzyme Inhibition
Boronic acids are known protease inhibitors due to their reversible binding to catalytic serine residues. While direct data on this compound is limited, related derivatives show IC values <100 nM against cathepsin S.
Drug Candidate Intermediates
The compound serves as a key intermediate in cystic fibrosis (CF) therapeutics. For example, ABBV/GLPG-2222, a CFTR corrector, incorporates a difluoromethoxy-pyridine motif to enhance membrane trafficking of mutant proteins .
Table 3: Biological Activity of Analogous Compounds
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methodologies employ chiral ligands to produce enantiomerically enriched biaryls, expanding utility in asymmetric catalysis.
Theranostic Applications
Functionalized derivatives are being explored for boron neutron capture therapy (BNCT), leveraging the B isotope’s neutron absorption cross-section.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume